molecular formula C6H5FN2O2 B13312176 2-Fluoro-N-hydroxypyridine-3-carboxamide

2-Fluoro-N-hydroxypyridine-3-carboxamide

Cat. No.: B13312176
M. Wt: 156.11 g/mol
InChI Key: VJROPFPOEMHGIQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature .

Industrial Production Methods: Industrial production methods for 2-Fluoro-N-hydroxypyridine-3-carboxamide are not well-documented in the literature. the general principles of fluorinated pyridine synthesis, such as the use of fluorinating agents and controlled reaction conditions, are likely applicable.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-N-hydroxypyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Fluoro-N-hydroxypyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-N-hydroxypyridine-3-carboxamide involves its interaction with specific molecular targets. The presence of the fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes and proteins. This interaction can inhibit the activity of certain enzymes, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

    2-Fluoro-3-hydroxypyridine: This compound is structurally similar but lacks the carboxamide group.

    3-Fluoro-2-hydroxypyridine: Another similar compound with the fluorine atom in a different position on the pyridine ring.

Uniqueness: 2-Fluoro-N-hydroxypyridine-3-carboxamide is unique due to the presence of both the fluorine atom and the carboxamide group, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in the synthesis of complex molecules and in various scientific applications .

Properties

Molecular Formula

C6H5FN2O2

Molecular Weight

156.11 g/mol

IUPAC Name

2-fluoro-N-hydroxypyridine-3-carboxamide

InChI

InChI=1S/C6H5FN2O2/c7-5-4(6(10)9-11)2-1-3-8-5/h1-3,11H,(H,9,10)

InChI Key

VJROPFPOEMHGIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)F)C(=O)NO

Origin of Product

United States

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